1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide

ALK inhibitor kinase potency non-small cell lung cancer

This substituted pyridazine carboxamide (CAS 1105217-96-6) is a chemically distinct ALK/MET dual inhibitor. With an ALK IC50 of 1 nM (34.5× more potent than crizotinib) and a balanced MET/ALK ratio of 0.69, it uniquely targets both kinases simultaneously—unlike the ALK-biased ensartinib (ratio >1.85). Ideal for probing MET-amplified resistance or benchmarking ALK/MET assays. Procure for reproducible dual-target studies.

Molecular Formula C21H20ClN5O
Molecular Weight 393.88
CAS No. 1105217-96-6
Cat. No. B2652380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide
CAS1105217-96-6
Molecular FormulaC21H20ClN5O
Molecular Weight393.88
Structural Identifiers
SMILESC1CN(CCC1C(=O)NC2=CN=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C21H20ClN5O/c22-17-5-3-15(4-6-17)19-7-8-20(26-25-19)27-12-9-16(10-13-27)21(28)24-18-2-1-11-23-14-18/h1-8,11,14,16H,9-10,12-13H2,(H,24,28)
InChIKeyMSEQXSLRECDCRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide (CAS 1105217-96-6): Kinase Inhibitor Evidence


1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide (CAS 1105217-96-6) is a synthetic small-molecule kinase inhibitor belonging to the substituted pyridazine carboxamide class, disclosed in US patent US9126947 . It is characterized as a dual inhibitor of anaplastic lymphoma kinase (ALK) and the hepatocyte growth factor receptor (MET) . Its core structure—a 4-chlorophenyl-pyridazine linked to a piperidine-4-carboxamide bearing a pyridin-3-yl amide—differs fundamentally from the 6-amino-5-alkoxy-pyridazine scaffold of agents like ensartinib (X-396) .

Why In-Class Substitution Fails: Quantitative Selectivity Divergence of a Pyridazin-3-yl Piperidine-4-Carboxamide


Generic substitution among ALK/MET dual inhibitors is not scientifically justifiable because subtle structural modifications within the pyridazine carboxamide class produce marked shifts in kinase selectivity and potency ratios. As demonstrated by the data below, this compound exhibits a MET/ALK IC50 ratio of approximately 0.69, indicating a balanced dual profile, whereas the clinically advanced analog ensartinib (X-396) shows a MET/ALK ratio of >1.85, reflecting ALK-biased inhibition . Such divergence in target engagement balance can lead to distinct cellular efficacy and resistance profiles that are not interchangeable.

Quantitative Differentiation Evidence for 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide


Superior ALK Wild-Type Potency Relative to Crizotinib

This compound inhibits ALK tyrosine kinase with an IC50 of 1 nM, which represents an approximately 34.5-fold improvement in biochemical potency compared to the first-generation ALK inhibitor crizotinib (IC50 = 34.5 ± 5.0 nM) . The potency gain is comparable to that of X-376 (IC50 = 0.61 nM) but is achieved via a distinct 4-chlorophenyl-pyridazine scaffold .

ALK inhibitor kinase potency non-small cell lung cancer

Enhanced MET Inhibition Potency Relative to Ensartinib (X-396)

The compound demonstrates an IC50 of 0.690 nM against the MET receptor (c-MET/HGFR), making it approximately 1.07-fold more potent than ensartinib (MET IC50 = 0.74 nM) . Moreover, its MET potency is virtually identical to that of X-376 (IC50 = 0.69 nM) , placing it among the more potent MET-targeting members of the pyridazine carboxamide class.

MET inhibitor dual kinase inhibition hepatocyte growth factor receptor

Balanced Dual ALK/MET Inhibition Profile: A Differentiated Potency Ratio

The compound exhibits a MET-to-ALK IC50 ratio of 0.69, indicating a slightly MET-biased but balanced dual inhibitory profile . In contrast, ensartinib shows a MET/ALK ratio of >1.85 (ALK-biased), and X-376 shows a ratio of 1.13 (nearly balanced) . The distinct 4-chlorophenyl-pyridazine scaffold of the target compound structurally diverges from the 6-amino-5-((1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy) core shared by both ensartinib and X-376 .

target selectivity polypharmacology therapeutic window

Best-Fit Application Scenarios for 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide


ALK-Dependent Cancer Models Requiring Nanomolar Potency with a Crizotinib-Sparing Profile

Given its 34.5-fold greater ALK potency relative to crizotinib (IC50 1 nM vs. 34.5 nM), this compound is ideally suited as a chemical probe for ALK-driven cancer cell lines where crizotinib's weaker potency may yield incomplete target engagement . It provides a structurally distinct alternative to the widely used crizotinib, facilitating mechanistic studies of ALK signaling without confounding off-target effects associated with the first-generation inhibitor .

Profiling of MET-Dependent Resistance Mechanisms in ALK-Positive Tumors

The compound's balanced dual ALK/MET inhibition (MET/ALK ratio 0.69) and potent MET engagement (IC50 0.690 nM) make it a rational tool for investigating MET amplification as a resistance mechanism to ALK-selective therapies. Unlike the more ALK-biased ensartinib (ratio >1.85), this compound delivers comparable biochemical pressure on both targets simultaneously, enabling studies of co-targeting strategies in ALK+/MET+ models .

Kinase Selectivity Profiling and Scaffold-Hopping Campaigns

The compound's 4-chlorophenyl-pyridazine scaffold represents a distinct chemotype within the substituted pyridazine carboxamide patent family, which is dominated by 6-amino-5-alkoxy-pyridazine analogs (e.g., ensartinib, X-376) . It serves as a reference standard for scaffold-hopping medicinal chemistry programs aiming to explore alternative hinge-binding motifs while retaining dual ALK/MET activity .

Procurement as a Selective ALK/MET Dual Inhibitor Reference Standard

For laboratories establishing ALK/MET biochemical or cellular assays, this compound provides a well-characterized reference point with publicly documented IC50 values for both primary targets (ALK: 1 nM; MET: 0.690 nM) . Its defined single-digit nanomolar potency and dual-target engagement profile make it a suitable positive control for assay validation and benchmarking of novel ALK/MET inhibitor candidates.

Quote Request

Request a Quote for 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.